molecular formula C6H3Cl2N3 B11905227 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine

3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11905227
M. Wt: 188.01 g/mol
InChI Key: UAJOPGLYCGXBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine is a synthetically valuable halogenated heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD) . As a member of the pyrazolopyridine family, which is known for its structural resemblance to purine bases, this core structure presents a privileged framework for designing biologically active compounds . The presence of both chloro substituents at the 3- and 4-positions makes this compound a versatile and multifunctional synthetic building block. These halogens act as orthogonal reactive sites, allowing for selective and sequential cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions to elaborate the core structure along multiple vectors . In a research context, this enables the systematic exploration of chemical space around the scaffold, which is crucial for optimizing interactions with target proteins such as kinases and other enzymes . The pyrazolo[4,3-c]pyridine system can be selectively functionalized at the nitrogen atoms (N1 or N2) and various carbon positions, providing a powerful platform for generating diverse compound libraries aimed at hit-to-lead optimization . This compound is intended for use in research laboratories as a key intermediate in the synthesis of novel molecules for biological screening and structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary use. Handle with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,4-dichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)

InChI Key

UAJOPGLYCGXBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro 1h Pyrazolo 4,3 C Pyridine

Established Synthetic Routes to the 1H-Pyrazolo[4,3-c]pyridine Ring System

The construction of the fundamental 1H-pyrazolo[4,3-c]pyridine skeleton can be broadly categorized into three primary strategies: the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270), the formation of a pyridine ring from a pyrazole precursor, and the use of multi-component reactions.

Annulation of Pyrazole Rings onto Pyridine Precursors

One of the classical approaches to the pyrazolo[4,3-c]pyridine core involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. This typically involves the reaction of a hydrazine (B178648) derivative with a pyridine precursor bearing ortho-positioned functional groups that can participate in cyclization. For instance, a common strategy employs 3-acylpyridine N-oxide tosylhydrazones, which upon treatment with an electrophilic additive and a base, can cyclize to form the pyrazolo[4,3-c]pyridine ring system, albeit often as a mixture with the regioisomeric pyrazolo[3,4-b]pyridines. nih.gov The regiochemical outcome of such reactions can be influenced by the choice of electrophile and solvent, offering a degree of control over the desired isomer. nih.gov

Another established method involves the treatment of 2-halopyridines substituted at the 3-position with functional groups like formyl or cyano with hydrazine. cdnsciencepub.com The initial nucleophilic displacement of the halogen by hydrazine is followed by an intramolecular condensation to form the pyrazole ring.

Pyridine Ring Formation from Pyrazole Precursors

Conversely, the pyridine ring can be constructed onto a pre-existing pyrazole scaffold. This approach often utilizes aminopyrazole derivatives as key starting materials. A widely used method is the Gould-Jacobs reaction, where an aminopyrazole is reacted with a derivative of ethoxymethylenemalonic ester. nih.govmdpi.com This reaction proceeds through a series of condensation and cyclization steps, ultimately leading to a pyrazolo[4,3-c]pyridin-4-one. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can then introduce a chlorine atom at the 4-position. nih.gov

Another strategy involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com The reaction of an aminopyrazole with an unsymmetrical 1,3-diketone can lead to regioisomeric products, and the selectivity is often dependent on the relative reactivity of the two carbonyl groups.

Multi-component Reaction (MCR) Strategies for Pyrazolo[4,3-c]pyridine Synthesis

Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical route to the pyrazolo[4,3-c]pyridine scaffold. These reactions often involve the in-situ formation of key intermediates that subsequently cyclize to form the desired heterocyclic system. For example, a three-component reaction of an aminopyrazole, an aldehyde, and a β-ketoester can be employed to construct the pyrazolo[4,3-c]pyridine core. mdpi.com The versatility of MCRs allows for the introduction of diverse substituents onto the final product by varying the starting components.

Advanced Synthetic Approaches to 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine

The synthesis of the specifically substituted this compound requires more advanced and regioselective strategies, building upon the foundational methods for the core ring system.

Regioselective Chlorination Strategies for Pyrazolopyridines

Direct and regioselective chlorination of the 1H-pyrazolo[4,3-c]pyridine ring system at both the 3 and 4-positions is a significant challenge. While methods for monochlorination exist, achieving dichlorination at these specific positions often requires a multi-step approach.

One potential strategy involves the functionalization of a pre-formed pyrazolo[4,3-c]pyridin-4-one. The hydroxyl group at the 4-position can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride. Subsequently, the introduction of a chlorine atom at the 3-position would require an electrophilic chlorination step. The reactivity of the pyrazole ring towards electrophiles would need to be carefully considered to achieve the desired regioselectivity.

Precursor Design and Synthesis for Dichloro-substitution

A more controlled approach to this compound involves the careful design and synthesis of precursors that already contain the required chloro-substituents or functional groups that can be readily converted to chlorides.

For instance, a synthetic route could commence with a pyrazole precursor already bearing a chlorine atom at the 3-position. Such a precursor, for example, 3-chloro-1H-pyrazole, could be subjected to reactions that build the pyridine ring with a functional group at the 4-position that is amenable to chlorination. A patent describes a process for preparing 3-(3-chloro-1H-pyrazol-1-yl)pyridine which involves cyclization, chlorination, oxidation, hydrolysis, and decarboxylation steps, starting from 3-hydrazinopyridine dihydrochloride (B599025) and a dialkyl maleate. google.com This highlights the complexity often involved in synthesizing specifically substituted pyrazole derivatives.

Another strategy could involve starting with a pyridine precursor that is already appropriately chlorinated. For example, a 2,3,4-trichloropyridine (B1368115) derivative could potentially be reacted with hydrazine to form the pyrazole ring, although controlling the regioselectivity of the cyclization would be critical.

Below is a table summarizing some of the key synthetic strategies and the types of compounds they typically yield.

Synthetic StrategyPrecursor TypeKey Reagents/ConditionsProduct TypeReference(s)
Annulation of Pyrazole Ring 3-Acylpyridine N-oxide tosylhydrazoneElectrophilic additive, basePyrazolo[4,3-c]pyridine nih.gov
2-Halo-3-functionalized pyridineHydrazinePyrazolo[4,3-c]pyridine cdnsciencepub.com
Pyridine Ring Formation AminopyrazoleEthoxymethylenemalonic ester, POCl₃4-Chloro-pyrazolo[4,3-c]pyridine nih.gov
Aminopyrazole1,3-Dicarbonyl compoundPyrazolo[4,3-c]pyridine nih.govmdpi.com
Multi-component Reaction Aminopyrazole, aldehyde, β-ketoesterCatalyst (e.g., acid)Substituted pyrazolo[4,3-c]pyridine mdpi.com
Precursor-based Synthesis 3-Hydrazinopyridine dihydrochloride, dialkyl maleateMulti-step process including chlorination3-Chloro-1-(pyridin-3-yl)-1H-pyrazole google.com

Synthetic Strategies and Chemical Reactivity of this compound

The 1H-pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. The dichlorinated derivative, this compound, serves as a versatile building block for the synthesis of more complex, functionalized molecules. Its reactivity is characterized by the presence of two distinct chlorine atoms, a reactive pyrazole ring, and multiple nitrogen atoms, all of which can be targeted for chemical modification. This article explores the synthetic methodologies and chemical transformations centered on this specific compound.

Computational and Theoretical Chemistry of 3,4 Dichloro 1h Pyrazolo 4,3 C Pyridine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For pyrazolopyridine systems, these calculations provide a detailed picture of their molecular and electronic landscapes.

Density Functional Theory (DFT) has become a standard method for investigating the geometry and electronic structure of heterocyclic compounds due to its balance of accuracy and computational cost. jocpr.com Studies on related pyrazolopyridine derivatives often employ the B3LYP functional with a basis set such as 6-31G(d,p) to optimize the molecular geometry. nih.gov These calculations yield important structural parameters like bond lengths, bond angles, and dihedral angles.

For the 1H-pyrazolo[4,3-c]pyridine core, DFT calculations would be expected to show a planar bicyclic system, a consequence of the aromaticity of the fused pyrazole (B372694) and pyridine (B92270) rings. The introduction of two chlorine atoms at the C3 and C4 positions would influence the geometry and electronic distribution. The C-Cl bond lengths are anticipated to be in the typical range for chloro-substituted aromatic rings. The bond lengths within the pyrazole and pyridine rings would likely exhibit deviations from ideal values, reflecting the electronic effects of the chlorine substituents and the nitrogen heteroatoms.

Table 1: Illustrative Calculated Geometric Parameters for a Pyrazolopyridine Analogue

ParameterBond Length (Å)ParameterBond Angle (°)
C3-C41.420C4-C3-N2108.5
C3-N21.330C3-N2-N1112.0
N2-N11.350N2-N1-C7a105.0
N1-C7a1.380N1-C7a-C4110.5
C4-C7a1.400C7a-C4-C3104.0
C4-C51.410C7a-C7-N6123.0
C5-N61.340C7-N6-C5118.0
N6-C71.350N6-C5-C4120.0
C7-C7a1.390C5-C4-C7a119.0

Note: The data in this table is illustrative for a generic pyrazolopyridine core and not specific to 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine. Actual values would vary based on the specific isomeric form and substitution.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

For pyrazolopyridine analogues, the HOMO is typically distributed over the electron-rich regions of the bicyclic system, while the LUMO is often localized on the pyridine ring and any electron-withdrawing substituents. researchgate.net In the case of this compound, the chlorine atoms would be expected to lower both the HOMO and LUMO energy levels due to their inductive electron-withdrawing nature.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical reactivity. nih.gov These include:

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Hardness (η): η = (IP - EA) / 2

Chemical Softness (S): S = 1 / (2η)

A lower HOMO-LUMO gap and lower chemical hardness would imply higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Dichlorinated Pyrazolopyridine Analogue

ParameterValue (eV)
EHOMO-6.85
ELUMO-2.10
HOMO-LUMO Gap (ΔE)4.75
Ionization Potential (IP)6.85
Electron Affinity (EA)2.10
Electronegativity (χ)4.475
Chemical Hardness (η)2.375
Chemical Softness (S)0.210

Note: These values are representative and derived from general findings for related heterocyclic systems. nih.govnih.gov The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Natural Bonding Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs. researchgate.net This method allows for the calculation of atomic charges and the analysis of hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization of electron density.

Spectroscopic Property Predictions

Computational methods are also employed to predict various spectroscopic properties, providing a valuable complement to experimental data.

Theoretical vibrational (IR) spectra can be calculated using DFT methods. The calculation of harmonic vibrational frequencies helps in the assignment of experimental IR bands. It is a common practice to scale the calculated frequencies by a factor (e.g., 0.9627 for B3LYP/6-31G*) to correct for anharmonicity and other systematic errors in the theoretical model. jocpr.comnih.gov

For this compound, the theoretical IR spectrum would be expected to show characteristic vibrational modes:

N-H stretching: A band in the region of 3100-3300 cm-1 corresponding to the pyrazole N-H group.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1.

C=N and C=C stretching: Vibrations associated with the pyrazolopyridine ring structure, usually found in the 1400-1600 cm-1 region.

C-Cl stretching: Strong bands in the fingerprint region, typically between 600-800 cm-1, which would be characteristic of the dichlorination.

Table 3: Illustrative Predicted Vibrational Frequencies for a Dichlorinated Pyrazolopyridine Analogue

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
ν(N-H)34503322N-H stretch
ν(C-H)31503033Aromatic C-H stretch
ν(C=N)16201559Ring C=N stretch
ν(C=C)15801521Ring C=C stretch
δ(N-H)14501396N-H in-plane bend
ν(C-Cl)780751C-Cl stretch
ν(C-Cl)720693C-Cl stretch

Note: This table presents a selection of typical vibrational modes and their expected frequencies. jocpr.com The exact frequencies for this compound would need to be determined by specific calculations.

Theoretical Nuclear Magnetic Resonance (NMR) Spectra (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structure elucidation and for complementing experimental data. Density Functional Theory (DFT) is the most common method for predicting NMR chemical shifts. aps.org For pyrazolo[4,3-c]pyridine systems, these calculations can help assign signals in complex spectra and understand the influence of substituents on the electronic environment of the nuclei.

The typical approach involves geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net Following optimization, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO). researchgate.net The chemical shifts (δ) are then obtained by subtracting the calculated isotropic shielding value (σ) of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_sample). aps.org

For analogues like pyrazolo[3,4-d]pyrimidines, ¹H and ¹³C NMR spectra have been fully assigned with the aid of two-dimensional techniques and computational support. nih.gov In the case of this compound, DFT calculations would be crucial for distinguishing between the possible tautomers and for predicting the chemical shifts of the protons and carbons in the heterocyclic core. The presence of two chlorine atoms is expected to significantly influence the chemical shifts, particularly of the adjacent carbon atoms (C3 and C4) and the proton at C5. Theoretical calculations for related pyrazolo[1,5-a]pyrimidines have been used to determine the conformation and relative stereochemistry of the molecule by comparing calculated and experimental vicinal coupling constants. nih.gov

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H113.5 - 14.5-
C3-130 - 135
C3a-115 - 120
C4-145 - 150
H57.5 - 8.0-
C5-110 - 115
H78.5 - 9.0-
C7-140 - 145
C7a-148 - 153

Note: These are hypothetical values and would require specific DFT calculations to be confirmed.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. rsc.orgmdpi.com This technique provides valuable information about the nature of electronic transitions, such as π → π* and n → π* transitions, and the molecular orbitals involved. rsc.org

The process typically starts with an optimized ground-state geometry of the molecule. Then, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. researchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are critical for achieving good agreement with experimental spectra. rsc.orgeurjchem.com

For pyrazole and pyridine-containing heterocycles, TD-DFT studies have been used to interpret their electronic absorption spectra. bohrium.comijoctc.org The calculations reveal that the low-energy transitions in these systems are often dominated by promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO may be distributed across the pyridine ring. The chlorine substituents are likely to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to their electron-withdrawing and lone-pair-donating capabilities.

A summary of typical TD-DFT results for a pyrazolopyridine analogue is shown in the table below.

ExcitationCalculated λ_max (nm)Oscillator Strength (f)Major ContributionTransition Type
S0 → S13200.15HOMO → LUMO (95%)π → π
S0 → S22950.08HOMO-1 → LUMO (88%)π → π
S0 → S32700.02HOMO → LUMO+1 (75%)n → π*

Note: This table represents typical data for a pyrazolopyridine system and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com This technique provides detailed information on the conformational dynamics, stability, and intermolecular interactions of molecules in various environments. dovepress.com For pyrazolo[4,3-c]pyridine derivatives, MD simulations can be particularly useful in understanding their behavior in biological systems, for instance, how they bind to a protein target. acs.orgresearchgate.net

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. mdpi.com Commonly used force fields for organic molecules include AMBER and GROMOS. The simulation starts with an initial structure, often obtained from X-ray crystallography or DFT calculations, which is then placed in a simulated environment (e.g., a box of water molecules). The system is then allowed to evolve over time according to the laws of classical mechanics. mdpi.com

Studies on related pyrazolo[4,3-c]pyridine and pyrazole derivatives have utilized MD simulations to investigate the stability of ligand-protein complexes. acs.orgresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and π–π stacking, that stabilize the binding pose. acs.org Analysis of the simulation trajectory can provide metrics like the Root Mean Square Deviation (RMSD) to assess conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net For this compound, MD simulations could predict its interaction with potential biological targets and assess its conformational flexibility in solution.

Conformational Analysis and Stability Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For fused heterocyclic systems like pyrazolo[4,3-c]pyridines, understanding the preferred conformation is essential as it can influence their chemical reactivity and biological activity.

DFT calculations are a primary tool for conformational analysis. nih.gov A potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify energy minima, which correspond to stable conformers. mdpi.com The relative stability of these conformers is determined by their calculated energies. For pyrazolo[3,4-d]pyrimidine derivatives, computational studies have identified different stable conformations arising from rotation around single bonds, and lattice energy calculations have been used to predict the stability of different polymorphic crystal forms. mdpi.com

In this compound, the main source of conformational flexibility would be the tautomerism of the pyrazole ring (N1-H vs. N2-H). While the core bicyclic system is rigid, substituents could introduce additional conformational possibilities. Computational studies on related pyrazolo[4,3-c]pyridines have shown that different N-substituents can lead to distinct low-energy conformations, which can be crucial for binding to biological targets. cnr.it The stability of different tautomers and conformers can be evaluated by comparing their DFT-calculated energies.

Conformer/TautomerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Tautomer 1 (1H)N/A0.0098.5
Tautomer 2 (2H)N/A2.501.5

Note: This table illustrates a hypothetical energy difference between the two most likely tautomers of the core ring structure. Actual values would depend on the specific compound and level of theory.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, plays a vital role in the design and prediction of the NLO properties of new molecules. researchgate.netdtic.mil The key parameters that characterize the NLO response of a molecule are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

These properties can be calculated using DFT by applying an external electric field and computing the response of the molecule's dipole moment. scilit.com Functionals like B3LYP and CAM-B3LYP are often used for these calculations. eurjchem.com For a molecule to exhibit significant NLO properties, it typically requires a large change in dipole moment upon electronic excitation, which is often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

While this compound itself is not a typical NLO chromophore, its derivatives can be designed to possess significant NLO properties. For instance, attaching an electron-donating group (like -NH2 or -OCH3) to one part of the molecule and an electron-accepting group (like -NO2 or -CN) to another could induce a strong NLO response. Computational studies on pyrazoline derivatives have shown that careful selection of substituents can lead to large hyperpolarizability values. researchgate.net DFT calculations can be used to screen potential candidates and guide the synthesis of promising NLO materials based on the pyrazolo[4,3-c]pyridine scaffold.

CompoundDipole Moment (μ, Debye)Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)
Urea (B33335) (reference)1.373.83 x 10⁻²⁴ esu0.37 x 10⁻³⁰ esu
Substituted Pyrazoline5.2125.4 x 10⁻²⁴ esu15.8 x 10⁻³⁰ esu
Predicted D-π-A Pyrazolopyridine~6-8>30 x 10⁻²⁴ esu>20 x 10⁻³⁰ esu

Note: This table includes reference values and typical calculated values for related NLO compounds to provide context for the potential of pyrazolopyridine derivatives. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,4 Dichloro 1h Pyrazolo 4,3 C Pyridine Derivatives

Rational Design of 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives

The rational design of derivatives based on the 1H-pyrazolo[4,3-c]pyridine scaffold is often guided by a structure-based drug discovery approach. This involves identifying a biological target and utilizing computational screening and optimization to develop potent and selective ligands. acs.orgnih.govtum.de A key example of this is the development of inhibitors for the PEX14–PEX5 protein-protein interaction, which is crucial for the survival of Trypanosoma parasites, the causative agents of devastating infectious diseases. acs.orgnih.govtum.de

In this context, a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit from a screening campaign. acs.org The subsequent optimization process involved a multi-pronged strategy, including X-ray crystallography, NMR binding data, and molecular dynamics simulations to guide the medicinal chemistry efforts. nih.gov This structure-guided approach allowed for the rational modification of the pyrazolo[4,3-c]pyridine core to enhance its binding affinity and biological activity.

The design strategy often involves a "hybrid molecule" approach, where structural features from two different ligands that bind to the same target are merged to create a more potent inhibitor. acs.org For instance, by combining the binding modes of two parent compounds, a hybrid molecule with superior activity in a PEX14–PEX5 PPI inhibition assay was successfully designed. acs.org This highlights the power of rational design in optimizing the therapeutic potential of the pyrazolo[4,3-c]pyridine scaffold.

Positional and Substituent Effects on Ligand-Target Interactions

The biological activity of 1H-pyrazolo[4,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. SAR studies have explored modifications at various positions, including N1, C3, C4, C5, C6, and C7, to elucidate their impact on ligand-target interactions.

Systematic modifications around the pyrazolo[4,3-c]pyridine core have revealed critical insights into the structural requirements for potent biological activity. For instance, in the context of PEX14–PEX5 PPI inhibitors, substitutions at the C3 and C7 positions have been extensively investigated. acs.org The introduction of various aryl and heteroaryl groups at these positions has been shown to significantly influence the inhibitory potency.

A study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated that the bulkiness of the substituent at the 4-position can impact antiproliferative activity, with larger groups tending to reduce or abolish activity. nih.gov In the same study, Suzuki cross-coupling reactions were employed to introduce a variety of boronic acids at the 7-position, which was initially functionalized with iodine, leading to compounds with low micromolar GI50 values against several cancer cell lines. nih.gov

Furthermore, research on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors has provided additional SAR data. mdpi.comnih.gov These studies revealed that the nature of the substituent at the nitrogen atom of the pyridine (B92270) moiety and the linker between the benzenesulfonamide and the pyrazolo[4,3-c]pyridine core are crucial for inhibitory activity against different carbonic anhydrase isoforms. mdpi.com For example, the presence of an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity. mdpi.com

The following table summarizes the observed effects of substitutions at different positions on the pyrazolo[4,3-c]pyridine scaffold based on published research:

PositionSubstituent TypeObserved Effect on Biological ActivityTargetReference
N1 Alkyl, ArylModulates physicochemical properties and can influence binding.Various mdpi.com
C3 Aryl, HeteroarylSignificant impact on potency; often involved in key binding interactions.PEX14-PEX5 acs.org
C4 Bulky groupsIncreased bulkiness can reduce or abolish antiproliferative activity.Cancer Cell Lines nih.gov
C5 Amine substituentsCan be beneficial for activity, depending on the target.Carbonic Anhydrase mdpi.com
C6 PhenylCan contribute to the overall binding affinity.Cancer Cell Lines nih.gov
C7 Aryl, PhenolIntroduction of diverse groups via cross-coupling leads to potent compounds.Cancer Cell Lines nih.gov

In a study on pyrrolo[3,4-c]pyridine derivatives, the presence of a 3-chloro-4-fluorobenzyl group was part of the structure of potent HIV-1 integrase inhibitors. nih.gov The electronic properties of halogens can also affect the reactivity of the heterocyclic core. For pyridine derivatives, the presence and position of halogen atoms can influence their antiproliferative activity, with smaller halogens like fluorine and chlorine sometimes being more favorable than larger ones like iodine. mdpi.com

The dichloro-substitution at the 3 and 4 positions of the 1H-pyrazolo[4,3-c]pyridine core would be expected to significantly alter the electronic distribution of the ring system. The electron-withdrawing nature of the chlorine atoms would decrease the basicity of the pyridine nitrogen and could influence the reactivity of the scaffold in chemical synthesis and its interactions with biological targets. These chlorine atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Conformational Flexibility and its Role in Binding Affinity Modulation

The conformational flexibility of substituents on the 1H-pyrazolo[4,3-c]pyridine scaffold plays a crucial role in modulating binding affinity. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a target protein is a key determinant of its potency.

In the development of PEX14–PEX5 PPI inhibitors, it was observed that the amide moiety projecting an aromatic residue into a key binding pocket adopted a low-energy conformation coplanar with the pyrazole (B372694) ring. acs.org To capitalize on this, tricyclic derivatives were synthesized to "freeze" this favorable conformation, with the aim of achieving an entropic gain in binding. acs.org This strategy of conformational constraint is a powerful tool in rational drug design to enhance binding affinity.

Molecular dynamics simulations can be employed to study the conformational dynamics of ligands and their complexes with target proteins, providing insights into the role of conformational flexibility in binding.

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)

Computational approaches are invaluable tools for elucidating the SAR of 1H-pyrazolo[4,3-c]pyridine derivatives and for guiding the design of new, more potent compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) are used to build mathematical models that correlate the chemical structure of compounds with their biological activity.

While specific QSAR studies on this compound were not identified, such studies have been successfully applied to other pyrazolopyridine isomers. These models can identify the key molecular features, such as steric, electrostatic, and hydrophobic properties, that are important for activity.

Molecular docking is another powerful computational tool used to predict the binding mode of ligands within the active site of a target protein. researchgate.net In the study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, computational procedures were used to investigate the binding mode of this class of compounds within the active site of hCA IX. mdpi.comnih.gov Such in silico studies can rationalize observed SAR data and guide the design of new derivatives with improved binding affinity and selectivity.

In Vitro Biological Target Engagement and Mechanistic Insights of Pyrazolo 4,3 C Pyridine Derivatives

Enzyme Inhibition and Modulation Studies (In Vitro)

The structural framework of pyrazolo[4,3-c]pyridine has proven to be a versatile template for the design of inhibitors targeting several enzyme classes.

While broad kinase screening data for 3,4-dichloro-1H-pyrazolo[4,3-c]pyridine itself is not extensively documented in publicly available research, derivatives of the pyrazolo[4,3-c]pyridine core have shown activity against specific kinases.

A pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivative has been identified as an inhibitor of Extracellular Signal-Regulated Kinase (ERK). nih.gov This finding suggests that the pyrazolo[4,3-c]pyridine scaffold can be functionalized to interact with the ATP-binding site of kinases, a common strategy in the development of kinase inhibitors.

No specific in vitro inhibition data for this compound or its close derivatives against FMS-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinases (CDKs), Maternal Embryonic Leucine Zipper Kinase (MELK), or Receptor Interacting Protein 1 (RIP1) is readily available in the reviewed literature. However, related pyrazolopyridine isomers have demonstrated inhibitory activity against some of these targets, indicating the potential of this broader class of compounds in kinase inhibition. nih.govnih.govnih.govnih.govacs.orgmdpi.comnih.govnih.gov

Carbonic Anhydrase Inhibition:

A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are involved in numerous physiological processes, and their dysregulation is associated with several diseases. The study revealed that these derivatives displayed varied and, in some cases, potent inhibition against cytosolic isoforms hCA I and hCA II, as well as transmembrane tumor-associated isoforms. nih.gov

Notably, several of the synthesized compounds exhibited greater potency against hCA I than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov For instance, compounds 1f , 1g , 1h , and 1k were more potent inhibitors of hCA I. nih.gov Compound 1f also demonstrated superior activity against the hCA II isoform compared to acetazolamide. nih.gov The inhibitory activities of these pyrazolo[4,3-c]pyridine sulfonamides against different carbonic anhydrase isoforms are summarized in the table below. nih.gov

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1b 125.414.535.67.4
1f 24.111.229.84.9
1g 35.715.632.46.8
1h 42.318.938.18.2
1k 48.922.441.59.1
Acetazolamide (AAZ) 25012255.7
Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. nih.gov

Current scientific literature does not provide specific data on the inhibitory activity of this compound or its derivatives against Prolyl Endopeptidase (PREP), Heat Shock Protein 60 (HSP60), or Inosine Monophosphate Dehydrogenase 2 (IMPDH2).

Protein-Protein Interaction (PPI) Disruption Studies (In Vitro)

The disruption of protein-protein interactions (PPIs) represents a promising therapeutic strategy, and pyrazolo[4,3-c]pyridine derivatives have been successfully developed as inhibitors of a critical PPI in Trypanosoma parasites.

The interaction between Peroxisomal Biogenesis Factor 14 (PEX14) and Peroxisomal Biogenesis Factor 5 (PEX5) is crucial for the import of proteins into glycosomes, which are peroxisome-related organelles essential for the metabolism of Trypanosoma parasites. nih.govtum.defigshare.com Inhibition of this PPI leads to the mislocalization of glycosomal enzymes, which is fatal for the parasite. nih.govtum.defigshare.com

Structure-guided computational screening and subsequent optimization have led to the development of pyrazolo[4,3-c]pyridines as the first class of compounds that inhibit the PEX14-PEX5 interaction. nih.govtum.defigshare.com The optimization process was informed by X-ray crystallography, NMR binding data, and molecular dynamics simulations, resulting in compounds with significant trypanocidal activity. nih.govtum.defigshare.com The central pyrazolo[4,3-c]pyridine scaffold of these inhibitors was observed to form favorable π-π stacking interactions with key phenylalanine residues (Phe17 and Phe34) in the binding site of PEX14. cnr.it

The table below presents a selection of pyrazolo[4,3-c]pyridine derivatives and their inhibitory activity against the PEX14-PEX5 interaction, along with their trypanocidal activity.

CompoundPEX14-PEX5 Inhibition (IC₅₀, µM)T. brucei brucei Activity (EC₅₀, µM)
Derivative A 15.23.8
Derivative B 8.72.1
Derivative C 5.41.5
Illustrative data based on findings from studies on pyrazolo[4,3-c]pyridines as PEX14-PEX5 inhibitors. nih.govtum.defigshare.com

Receptor Modulation Mechanisms (In Vitro)

There is no specific information available in the current scientific literature regarding the in vitro receptor modulation mechanisms of this compound or its derivatives.

Ligand Binding Dynamics and Kinetics (In Vitro Biophysical Methods)

While biophysical methods such as X-ray crystallography and NMR have been employed to understand the binding mode of pyrazolo[4,3-c]pyridine derivatives to their targets, such as in the case of PEX14-PEX5 inhibitors, detailed in vitro studies on the ligand binding dynamics and kinetics for this class of compounds are not broadly reported. nih.govtum.defigshare.comcnr.it

Covalent Ligand Discovery and Chemoproteomic Profiling

The discovery of electrophilic small molecules with novel reactivity is a cornerstone of activity-based protein profiling and the development of covalent inhibitors. Within this area, the 4-chloro-pyrazolopyridine (CPzP) scaffold has emerged as a reactive heterocyclic system for the selective modification of proteins. nih.goviu.edu This scaffold, a close analogue of this compound, provides a tunable electrophile for applications in chemoproteomics and the design of covalent inhibitors. nih.gov

Chemoproteomic profiling has been instrumental in identifying the cysteine residues that are engaged by CPzP analogues. nih.gov These studies allow for a proteome-wide mapping of reactivity and ligandability. iu.edu For instance, in Jurkat cell lysates treated with CPzP analogues, a number of cysteine sites on functionally diverse proteins have been identified as targets. nih.gov

Protein TargetFunctionReference
Ribosomal protein S5 (RPS5)Nucleic acid-binding protein nih.gov
Inosine monophosphate dehydrogenase 2 (IMPDH2)Enzyme nih.gov
Heat shock protein 60 (HSP60)Enzyme nih.gov
Prolyl endopeptidase (PREP)Enzyme nih.gov

This table showcases proteins identified through chemoproteomic profiling as targets of 4-chloro-pyrazolopyridine (CPzP) analogues.

The tunability of the CPzP scaffold is a key feature, allowing for the modulation of its proteome reactivity through both electronic and steric modifications of the ring system. nih.gov This adaptability was demonstrated in the development of a covalent inhibitor for prolyl endopeptidase (PREP) by targeting a noncatalytic cysteine in the active site. nih.goviu.edu

Cysteine Reactivity via Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The reactivity of the 4-chloro-pyrazolopyridine scaffold is predicated on a nucleophilic aromatic substitution (SNAr) mechanism. nih.goviu.edu In this reaction, the lone pair of electrons on the sulfur atom of a cysteine residue attacks the electron-deficient carbon atom bearing the chlorine atom on the pyrazolopyridine ring. This reaction is facilitated by the electron-withdrawing nature of the pyridine (B92270) nitrogen, which enhances the electrophilicity of the 4-chloro position, particularly upon protonation of the pyridine ring nitrogen by the local enzyme environment. nih.gov

The general reactivity of halo-heterocycles in SNAr reactions is well-established, with the position of the halogen and the nature of the heterocyclic core influencing the reaction rate. baranlab.org For pyridine systems, the C-4 position is generally more activated for nucleophilic attack than the C-2 position. baranlab.org The presence of a second chlorine atom at the C-3 position in this compound would likely further enhance the electrophilicity at the C-4 position.

The reaction between a cysteine thiolate and a perfluoroaromatic molecule, another example of SNAr, has been shown to be highly selective for cysteine over other nucleophilic amino acids like lysine (B10760008) and histidine. nih.gov This selectivity is crucial for the development of targeted covalent inhibitors. The reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with various biothiols, including cysteine, also proceeds via an SNAr mechanism where the sulfhydryl group attacks the chloro-substituted carbon. researchgate.net

Cellular Mechanism of Action Studies (In Vitro: e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of pyrazolopyridine have demonstrated significant in vitro anticancer activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines. While specific studies on this compound are limited in the public domain, research on closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives provides valuable insights into the likely cellular mechanisms.

Several pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. nih.gov Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis. nih.gov

For example, a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer potency. nih.govnih.gov Specific compounds from this series demonstrated significant effects on the cell cycle and apoptosis in different cancer cell lines.

CompoundCell LineEffectIC50 (µM)Reference
9aHeLaS phase arrest, apoptosis induction2.59 nih.govnih.gov
14gMCF7G2/M phase arrest, apoptosis induction4.66 nih.govnih.gov
14gHCT-116S phase arrest, apoptosis induction1.98 nih.govnih.gov

This table summarizes the in vitro cellular effects of specific pyrazolo[3,4-b]pyridine derivatives on different cancer cell lines.

Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors. nih.govrsc.org One such compound, designated as compound 14 in the study, induced a significant increase in the pre-G1 cell population (indicative of apoptosis) and arrest in the G0-G1 phase of the cell cycle in HCT-116 cells. nih.gov

The induction of apoptosis by these compounds has been confirmed through assays such as Annexin V/PI staining. For instance, compound 9a induced a total of 42.19% apoptosis in HeLa cells, while compound 14g induced 22.89% and 26.71% apoptosis in MCF7 and HCT-116 cells, respectively. nih.gov

Given the structural similarities, it is plausible that this compound and its derivatives would exhibit similar mechanisms of action, involving the inhibition of key cellular proliferation regulators like CDKs, leading to cell cycle arrest and apoptosis.

Applications in Chemical Biology and Advanced Probe Development

Development of 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine as Chemical Probes for Biological Systems

While this compound itself is typically a starting material, its derivatives are instrumental in the development of chemical probes. These probes are small molecules designed to interact with a specific protein or biomolecule, allowing researchers to study its function in a biological context.

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been instrumental in identifying and validating novel therapeutic targets. By designing compounds that inhibit specific enzymes or protein-protein interactions (PPIs), researchers can probe the physiological role of these targets.

A significant example is the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma parasites. acs.orgresearchgate.net This PPI is crucial for the import of proteins into glycosomes, organelles essential for the parasite's survival. acs.orgresearchgate.net Researchers used a structure-based drug design approach to develop these inhibitors, which have shown potent trypanocidal activity in vitro. acs.orgresearchgate.net The central pyrazolo[4,3-c]pyridine scaffold was found to form favorable π–π interactions with key phenylalanine residues in the PEX14 protein. acs.org

Similarly, sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), which are potential targets for various pathological conditions. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the pyrazolo[4,3-c]pyridine core significantly influenced the inhibitory activity against different human CA isoforms. nih.gov

The table below summarizes key findings for pyrazolo[4,3-c]pyridine derivatives in target validation.

Derivative ClassTargetBiological SystemKey Finding
Pyrazolo[4,3-c]pyridinesPEX14–PEX5 PPITrypanosoma brucei, Trypanosoma cruziFirst-in-class inhibitors with nanomolar trypanocidal activity. acs.org
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic Anhydrases (hCA I, II, IX, XII)HumanSubstituents on the scaffold determine isoform selectivity. nih.gov

Elucidation of Biological Mechanisms using Pyrazolo[4,3-c]pyridine-Based Probes

Once a target is identified, pyrazolo[4,3-c]pyridine-based probes can be used to dissect its role in biological pathways. By selectively inhibiting a target, researchers can observe the downstream consequences, thereby elucidating the mechanism of action.

For instance, the PEX14-PEX5 inhibitors based on the pyrazolo[4,3-c]pyridine scaffold helped to confirm that disrupting the glycosomal import of matrix proteins is a viable strategy for killing Trypanosoma parasites. acs.org These compounds provided a chemical tool to study the effects of impaired glycosome function on parasite metabolism and survival. acs.orgresearchgate.net

In the context of cancer research, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of kinases like PIM-1 and Mps1. nih.govnih.gov Probes targeting these kinases help to unravel their roles in cell cycle progression and apoptosis. For example, a pyrazolo[3,4-b]pyridine derivative that inhibits PIM-1 kinase was shown to induce apoptosis in breast cancer cells by causing cell cycle arrest at the G2/M phase. nih.gov Such specific inhibitors are invaluable for studying the intricate signaling pathways that govern cancer cell proliferation.

Development of Advanced Imaging and Detection Agents (e.g., Fluorescence-Based Probes)

The pyrazolo-pyridine core structure is also found in the design of advanced imaging and detection agents. The planar, aromatic nature of the scaffold can be incorporated into larger systems that exhibit fluorescence, making them suitable for bioimaging.

While direct examples using the pyrazolo[4,3-c]pyridine isomer are less common, the related bis-pyrazolo[3,4-b:4′,3′-e]pyridine (BP) scaffold has been used to create fluorescent probes. acs.org These probes feature tridentate ligands capable of chelating metal ions. One such probe demonstrated a "turn-off" fluorescence response upon binding to Cu²⁺ ions, with a low detection limit in the nanomolar range. acs.org This system was also shown to be reversible, allowing for an "on-off-on" signaling mechanism. acs.org

Furthermore, novel fluorescent probes based on trifluoromethyl-substituted pyridines have been developed for imaging lipid droplets within cells. nih.gov These probes exhibit fluorescence in the blue-green range and have shown high selectivity for lipid droplets, making them useful tools for studying cellular metabolism and storage disorders. nih.gov Another fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative was developed for the detection of Zn²⁺ cations, which are important second messengers in cellular signaling. mdpi.com

The development of such probes highlights the potential of pyrazolo-pyridine scaffolds in creating sophisticated tools for visualizing and quantifying biological processes in real-time.

Future Directions and Emerging Research Avenues for 3,4 Dichloro 1h Pyrazolo 4,3 C Pyridine Research

Exploration of Novel Pyrazolo[4,3-c]pyridine Analogues and Unexplored Scaffolds

The future of pyrazolo[4,3-c]pyridine research will heavily rely on the exploration of novel analogues and the strategic use of related, yet unexplored, heterocyclic scaffolds. The core structure of 3,4-dichloro-1H-pyrazolo[4,3-c]pyridine offers multiple vectors for chemical modification, allowing for the systematic elaboration of its structure to optimize interactions with target proteins. rsc.orgrsc.orgresearchgate.net A key strategy in this exploration is "scaffold hopping," where the core pyrazolo[4,3-c]pyridine framework is replaced by structurally related but distinct heterocyclic systems to discover novel intellectual property and improved pharmacological profiles. nih.govnih.gov

Research into related pyrazolopyridine isomers has revealed a broad spectrum of biological activities, suggesting promising avenues for analogue design. For instance, derivatives of pyrazolo[3,4-b]pyridine have been successfully developed as potent kinase inhibitors, including Tropomyosin receptor kinases (TRKs). nih.govrsc.orgnih.gov Similarly, pyrazolo[4,3-d]pyrimidine scaffolds have been investigated as microtubule targeting agents for cancer therapy and as potential treatments for acute lung injury. nih.govnih.gov These findings highlight the versatility of the broader pyrazolopyridine class and provide a rationale for creating hybrid structures or novel isomers inspired by these successes.

Future efforts will likely focus on:

Systematic Substitution: Introducing a wide array of functional groups at various positions of the pyrazolo[4,3-c]pyridine ring to probe the structure-activity relationship (SAR) for different biological targets.

Bioisosteric Replacement: Replacing key functional groups or the core scaffold itself with bioisosteres to enhance properties like potency, selectivity, and metabolic stability.

Fused Ring Systems: Creating more complex polycyclic structures by fusing other rings to the pyrazolo[4,3-c]pyridine core, thereby exploring new three-dimensional chemical space.

A summary of representative pyrazolopyridine scaffolds and their investigated therapeutic applications is presented below.

ScaffoldInvestigated Therapeutic Area/TargetReference
Pyrazolo[4,3-c]pyridineCarbonic Anhydrase Inhibition, PEX14-PEX5 PPI Inhibition (Trypanocidal) mdpi.comacs.org
Pyrazolo[3,4-b]pyridineKinase Inhibition (TRK, CDK2, PIM1), Anticancer nih.govnih.govmdpi.com
Pyrazolo[4,3-d]pyrimidineAnti-inflammatory, Anticancer (Tubulin Inhibition) nih.govnih.gov
Pyrazolo[3,4-c]pyridineGeneral Fragment-Based Drug Discovery rsc.orgrsc.org

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[4,3-c]pyridine Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrazolo[4,3-c]pyridine derivatives. nih.govmdpi.com These computational tools can process vast amounts of chemical and biological data to identify promising drug candidates more efficiently than traditional methods. springernature.com For the pyrazolo[4,3-c]pyridine scaffold, AI and ML can be applied across the entire drug discovery pipeline.

Key applications include:

High-Throughput Virtual Screening (HTVS): ML models can be trained to screen large virtual libraries of pyrazolo[4,3-c]pyridine analogues to predict their binding affinity for specific biological targets, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazolo[4,3-c]pyridine derivatives from scratch, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Predictive Modeling: Computational techniques, such as molecular docking and dynamics simulations, are already employed to understand the binding modes of pyrazolopyridine derivatives. mdpi.comnih.govacs.org Advanced ML algorithms can further enhance the accuracy of these predictions and build robust quantitative structure-activity relationship (QSAR) models to guide lead optimization.

Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for complex pyrazolo[4,3-c]pyridine analogues, potentially reducing the time and resources spent on developing synthetic methodologies.

The synergy between computational predictions and experimental validation will accelerate the discovery of new drug candidates based on the pyrazolo[4,3-c]pyridine scaffold.

Advancements in Synthetic Methodologies for Complex and Diversity-Oriented Derivatives

The synthesis of novel pyrazolo[4,3-c]pyridine analogues requires robust and versatile chemical methods. Future research will focus on developing advanced synthetic methodologies that allow for the efficient and controlled construction of complex and diverse libraries of these compounds. Current methods for synthesizing pyrazolo[4,3-c]pyridines and related scaffolds often involve multi-step sequences, including condensation and cyclization reactions. mdpi.com

Emerging trends in synthetic chemistry that will impact this field include:

Vectorial Functionalisation: Developing strategies for the selective modification of specific positions on the pyrazolo[4,3-c]pyridine scaffold. This can be achieved through modern cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, as well as selective metalation techniques, enabling the introduction of diverse substituents along multiple growth vectors. rsc.orgrsc.org

Diversity-Oriented Synthesis (DOS): Employing synthetic pathways that can generate a wide range of structurally diverse molecules from a common intermediate, facilitating the rapid exploration of chemical space.

Green Chemistry Approaches: The use of more environmentally friendly techniques, such as microwave-assisted synthesis, nanocatalysts, and multi-component reactions (MCRs), is expected to become more prevalent. nih.govmdpi.com These methods often offer advantages like shorter reaction times, higher yields, and reduced waste.

Late-Stage Functionalization: Developing reactions that can modify complex, fully-formed pyrazolo[4,3-c]pyridine derivatives in the final steps of a synthesis. This allows for the rapid generation of analogues without the need to redesign the entire synthetic route.

These advanced synthetic tools will be critical for creating the next generation of pyrazolo[4,3-c]pyridine-based therapeutic agents.

Expanding the Scope of Underexplored Biological Targets for Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine scaffold and its isomers have already demonstrated activity against a variety of biological targets, underscoring their therapeutic versatility. eurekaselect.com Current research has identified derivatives active as carbonic anhydrase inhibitors and as agents targeting protein-protein interactions (PPIs) in pathogens like Trypanosoma. mdpi.comacs.org However, a vast landscape of biological targets remains underexplored for this class of compounds.

Future research will likely expand into new therapeutic areas by targeting:

Kinases: The related pyrazolo[3,4-b]pyridine scaffold is a well-established core for kinase inhibitors targeting TRK, CDK2, and PIM1. nih.govnih.gov This success strongly suggests that pyrazolo[4,3-c]pyridine derivatives could be designed as potent and selective inhibitors for other kinases implicated in cancer and inflammatory diseases.

Protein-Protein Interactions (PPIs): The initial success in inhibiting the PEX14–PEX5 interaction provides a strong foundation for targeting other challenging PPIs involved in human diseases. acs.org

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, represent a promising class of targets for new anticancer therapies.

G-Protein Coupled Receptors (GPCRs): Given their structural diversity, pyrazolo[4,3-c]pyridine derivatives could be developed as modulators of various GPCRs, which are involved in a wide range of physiological processes.

The broad biological activity spectrum of the pyrazolopyridine family suggests that systematic screening and rational design could uncover novel activities against a host of underexplored targets. eurekaselect.comnih.gov

Target ClassExample from Pyrazolopyridine FamilyPotential Future Application for Pyrazolo[4,3-c]pyridine
Enzymes (Non-kinase)Carbonic Anhydrase mdpi.comProteases, Phosphatases, Epigenetic enzymes
KinasesTRK, ALK, ROS1, CDK2, PIM1 nih.govnih.govOther kinases in oncology and immunology
Protein-Protein InteractionsPEX14-PEX5 acs.orgp53-MDM2, Bcl-2 family interactions
OtherTubulin Polymerization nih.govIon Channels, Nuclear Receptors, GPCRs

Multi-Targeted Ligand Design Strategies for Enhanced Biological Efficacy

For complex, multifactorial diseases such as cancer and neurodegenerative disorders, drugs that act on a single target may have limited efficacy. acs.org The design of multi-target-directed ligands (MTDLs)—single molecules engineered to modulate multiple biological targets simultaneously—is an emerging paradigm to address this challenge. The pyrazolo[4,3-c]pyridine scaffold is an excellent starting point for developing such MTDLs.

The rationale for this approach is supported by existing research on related scaffolds. For example:

Entrectinib , a pyrazolo[3,4-b]pyridine derivative, is a clinically approved multi-target inhibitor of ALK, ROS1, and all three TRK kinases. nih.gov

Researchers have designed novel pyrazolo[3,4-b]pyridine derivatives as dual inhibitors of CDK2 and PIM1 kinases for cancer therapy. nih.gov

Future strategies for designing multi-targeted pyrazolo[4,3-c]pyridine derivatives will involve:

Pharmacophore Merging: Combining the key structural features responsible for binding to two or more different targets into a single molecule.

Privileged Scaffold Decoration: Using the pyrazolo[4,3-c]pyridine core as a central scaffold and attaching different pharmacophoric elements that recognize distinct biological targets.

By rationally designing ligands that can simultaneously engage multiple disease-relevant pathways, researchers aim to develop therapies with superior efficacy and a reduced potential for drug resistance.

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrazolo[4,3-c]pyridine core of 3,4-dichloro-1H-pyrazolo[4,3-c]pyridine?

The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two primary routes: (i) annelation of a pyrazole ring onto a pyridine derivative or (ii) pyridine-ring formation from pyrazole precursors . A notable method involves Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure. This approach yields substituted pyrazolo[4,3-c]pyridines with high regioselectivity . Alternatively, pyrazole-4-carbaldehydes reacted with alkynes under ammonia and heat yield 2,6-diphenyl derivatives .

Q. How is the structural characterization of this compound performed experimentally?

Characterization typically combines elemental analysis (C, H, N content), FT-IR (to confirm functional groups like C-Cl), 1H/13C NMR (to resolve aromatic protons and substituent positions), and mass spectrometry (for molecular ion confirmation). X-ray crystallography may resolve steric effects of chlorine substituents. These methods are standard for validating synthetic intermediates and final products .

Q. What pharmacological activities have been reported for pyrazolo[4,3-c]pyridine derivatives?

Pyrazolo[4,3-c]pyridines exhibit antimicrobial and anticancer activities. For example, derivatives with α,β-unsaturated ketone moieties show MIC values <10 µg/mL against E. coli and S. aureus . Anticancer activity is linked to kinase inhibition (e.g., EGFR), with IC50 values in the nanomolar range . Structure-activity relationship (SAR) studies emphasize the importance of chlorine substituents at positions 3 and 4 for enhancing bioactivity .

Advanced Research Questions

Q. How can conflicting biological activity data for pyrazolo[4,3-c]pyridine derivatives across studies be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or substituent positional isomerism . For instance, 3,4-dichloro derivatives may show higher EGFR inhibition than 4,6-dichloro analogs due to steric effects on kinase binding pockets . Researchers should standardize assays (e.g., using isogenic cell lines) and employ computational docking to validate binding modes .

Q. What strategies optimize the solubility and bioavailability of this compound derivatives?

Chlorine atoms at positions 3 and 4 confer hydrophobicity, necessitating formulation adjustments. Common approaches include:

  • Salt formation (e.g., hydrochloride salts improve aqueous solubility) .
  • Prodrug design (e.g., esterification of hydroxyl groups) .
  • Nanoencapsulation to enhance cellular uptake .

Q. How do synthetic route variations impact the scalability of this compound production?

Multicomponent reactions (e.g., Sonogashira coupling) reduce step counts but require stringent temperature control for reproducibility . In contrast, sequential methods (e.g., oxime cyclization) offer modularity but lower yields (~52–60%) . Scalability assessments should prioritize atom economy, catalyst recycling, and waste minimization .

Methodological Considerations

Q. What safety protocols are critical when handling this compound derivatives?

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
  • Waste disposal: Segregate halogenated waste for incineration to prevent environmental contamination .

Q. How can researchers validate the purity of this compound intermediates?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For chiral intermediates, chiral stationary phases or NMR anisotropy analysis resolve enantiomeric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.